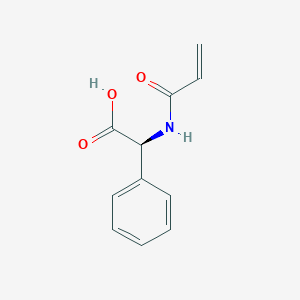

(S)-2-Acrylamido-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Acrylamido-2-phenylacetic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an acrylamide group and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acrylamido-2-phenylacetic acid typically involves the reaction of (S)-2-phenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Acrylamido-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The acrylamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acrylamides.

Applications De Recherche Scientifique

(S)-2-Acrylamido-2-phenylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the production of polymers and as a precursor for various chemical compounds.

Mécanisme D'action

The mechanism of action of (S)-2-Acrylamido-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The phenylacetic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Acrylamido-2-phenylacetic acid: The enantiomer of (S)-2-Acrylamido-2-phenylacetic acid, with similar chemical properties but different biological activities.

N-Acryloylphenylalanine: A compound with a similar acrylamide group but different side chain structure.

Acrylamide: A simpler compound with only the acrylamide group, lacking the phenylacetic acid moiety.

Uniqueness

This compound is unique due to its chiral center, which imparts optical activity and can lead to enantioselective interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Activité Biologique

(S)-2-Acrylamido-2-phenylacetic acid (also referred to as (S)-APAA) is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its acrylamide functional group, which is known for its reactivity and ability to form various derivatives. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and proteins.

1. Antimicrobial Properties

Recent studies have indicated that (S)-APAA exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Acinetobacter baumannii, which is known for its antibiotic resistance. The compound's mechanism appears to involve the modulation of biofilm formation and adherence properties in bacteria, potentially through interference with the bacterial signaling pathways related to stress responses and virulence factors .

2. Anticancer Potential

(S)-APAA has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have demonstrated that (S)-APAA can affect cell cycle progression and promote cell death in melanoma cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

The biological activities of (S)-APAA can be attributed to several mechanisms:

- Biofilm Disruption : The compound influences biofilm formation in bacteria like A. baumannii by modulating the expression of pili associated with adhesion, which is crucial for biofilm stability .

- Apoptosis Induction : In cancer cells, (S)-APAA triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent activation of caspases .

Case Study 1: Antimicrobial Efficacy Against A. baumannii

In a controlled laboratory setting, (S)-APAA was tested against clinical isolates of A. baumannii. Results showed a dose-dependent inhibition of growth, with significant reductions in biofilm formation observed at concentrations as low as 0.5 mM. This study highlighted the potential use of (S)-APAA as an adjunct therapy in treating infections caused by multidrug-resistant bacteria .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on melanoma cell lines revealed that treatment with (S)-APAA led to a marked decrease in cell viability. Flow cytometry analyses indicated an increase in early and late apoptotic cells following treatment. Additionally, Western blot analyses confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of Bcl-2, supporting the compound's role in promoting apoptosis .

Comparative Analysis with Other Compounds

Propriétés

Formule moléculaire |

C11H11NO3 |

|---|---|

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

(2S)-2-phenyl-2-(prop-2-enoylamino)acetic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15)/t10-/m0/s1 |

Clé InChI |

CAPGRIWPEZQFOH-JTQLQIEISA-N |

SMILES isomérique |

C=CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O |

SMILES canonique |

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.